3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
Description
3-(2-Bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a synthetic small molecule characterized by a prop-2-enamide backbone. Key structural features include:
- 2-Bromophenyl group: A bromine-substituted aromatic ring at position 2, contributing to steric bulk and electronic effects.
- 2,4,6-Trimethylphenyl (mesityl) amide substituent: A bulky aromatic group that influences solubility and steric hindrance.
This compound’s molecular formula is C₁₉H₁₇BrN₂O, with a calculated molecular weight of 369.26 g/mol. Its structural complexity suggests applications in medicinal chemistry or materials science, particularly in targeting bromodomain-containing proteins or as a ligand in catalysis .
Properties
IUPAC Name |
3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O/c1-12-8-13(2)18(14(3)9-12)22-19(23)16(11-21)10-15-6-4-5-7-17(15)20/h4-10H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJKWLUREPUJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=CC=C2Br)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde, malononitrile, and 2,4,6-trimethylaniline.
Knoevenagel Condensation: 2-bromobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine to form 2-(2-bromophenyl)-2-cyanoethene.
Amidation: The intermediate 2-(2-bromophenyl)-2-cyanoethene is then reacted with 2,4,6-trimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product, 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation at the phenyl rings or the cyano group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups replacing the bromine atom.
Reduction: The major product would be 3-(2-aminophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide.
Oxidation: Products may include carboxylic acids or other oxidized derivatives of the original compound.
Scientific Research Applications
3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: May be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The cyano group and the bromophenyl moiety are likely involved in these interactions, potentially affecting cellular pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s analogs differ in halogen type, substitution patterns, and auxiliary functional groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Halogen Effects :
- The bromine in the target compound provides greater polarizability and van der Waals interactions compared to the chlorine in the analog from . This may enhance binding affinity in hydrophobic pockets .
- The 2-bromophenyl group (target) vs. 4-chlorophenylmethoxy () alters steric accessibility and electronic distribution.
The mesityl amide (target) vs. trichlorophenyl amide () impacts solubility; mesityl groups are lipophilic, while trichlorophenyl groups may increase crystallinity .
Functional Group Additions :
Hypothetical Property and Activity Differences
- Lipophilicity (logP) : The target compound’s bromine and mesityl group likely increase logP (~4.5 estimated) compared to the thiophene analog (logP ~3.2) .
- Bioactivity : The mesityl group’s steric bulk may reduce off-target interactions in enzyme inhibition compared to less hindered analogs.
- Synthetic Accessibility : Bromine’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) offers modular derivatization pathways, unlike the sulfonyl group in ’s analog .
Biological Activity
3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a synthetic organic compound notable for its unique structural features, including a bromophenyl group, a cyano group, and a prop-2-enamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biological pathways.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Molecular Formula : C19H18BrN2
- Molecular Weight : 369.3 g/mol
The presence of the cyano group enhances its reactivity and potential biological activity, making it a subject of interest in pharmacological studies.
The biological activity of 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is primarily attributed to its interactions with specific molecular targets. The cyano and bromophenyl groups play crucial roles in binding to target sites, influencing various biological effects such as:
- Inhibition of Cell Signaling Pathways : Preliminary studies indicate that this compound may interact with proteins involved in cell signaling pathways related to inflammation and cancer progression.
- Potential Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth by affecting key regulatory proteins.
Biological Activity Overview
Research findings suggest that 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide exhibits various biological activities:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Inhibits growth of cancer cells through modulation of signaling pathways. |
| Anti-inflammatory Effects | May reduce inflammation by targeting specific proteins involved in inflammatory responses. |
| Enzyme Inhibition | Interacts with enzymes critical for cell proliferation and survival. |
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that 50 µM concentrations of the compound resulted in approximately 50% inhibition of secretion in bacterial models, indicating its potential as an antibacterial agent targeting virulence factors .
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Comparative Analysis : Similar compounds were analyzed for their biological effects. For instance:
- 3-(4-bromophenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide showed different reactivity profiles due to variations in substituents.
- N-(4-bromophenyl)-3-cyanoacrylamide , although structurally similar, lacked the prop-2-enamide double bond which may affect its biological activity.
Synthesis Methods
The synthesis of 3-(2-bromophenyl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide can be achieved through various methods:
- Grignard Reactions : Utilizing brominated phenyl derivatives.
- Coupling Reactions : Employing copper-catalyzed methods for efficient coupling of the cyano group with the amide structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
